REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][OH:10])[CH:5]=[C:4]([Cl:11])[C:3]=1[OH:12].C(N(CC)CC)C.[Si:20](Cl)([C:33]([CH3:36])([CH3:35])[CH3:34])([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C(Cl)Cl>[C:33]([Si:20]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)[O:10][CH2:9][CH2:8][C:6]1[CH:7]=[C:2]([Cl:1])[C:3]([OH:12])=[C:4]([Cl:11])[CH:5]=1)([CH3:36])([CH3:34])[CH3:35]
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)CCO)Cl)O
|
Name
|
|
Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.48 mL
|
Type
|
reactant
|
Smiles
|
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at 25° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organics were washed with a 1N aqueous hydrochloric acid solution, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium chloride solution, dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OCCC1=CC(=C(C(=C1)Cl)O)Cl)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |